molecular formula C26H30N4O2 B11509759 N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide

N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide

Cat. No.: B11509759
M. Wt: 430.5 g/mol
InChI Key: JLIFEIZPTULMCA-UHFFFAOYSA-N
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Description

N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzyl group, and the attachment of the cyclohexyl group. Common reagents used in these reactions include hydrazine, benzyl chloride, and cyclohexyl isocyanate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or the functional groups attached.

    Other pyrazole derivatives: Compounds with a pyrazole ring but different substituents can be compared in terms of their chemical properties and biological activities.

    Cyclohexyl derivatives: Compounds with a cyclohexyl group but different heterocyclic rings can be compared to highlight the unique features of the pyrazole ring in this compound.

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-benzyl-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H30N4O2/c1-19-10-9-11-20(2)23(19)28-25(32)26(15-7-4-8-16-26)30(18-21-12-5-3-6-13-21)24(31)22-14-17-27-29-22/h3,5-6,9-14,17H,4,7-8,15-16,18H2,1-2H3,(H,27,29)(H,28,32)

InChI Key

JLIFEIZPTULMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4

Origin of Product

United States

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